N-cyclohexyl-2,6-bis(propan-2-yl)aniline
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Overview
Description
N-cyclohexyl-2,6-bis(propan-2-yl)aniline is a chemical compound with the molecular formula C18H29N and a molecular weight of 259.43 g/mol . It belongs to the class of secondary amines and is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and two isopropyl groups attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-2,6-bis(propan-2-yl)aniline can be synthesized through a reductive amination process. One common method involves the reaction of 2,6-diisopropylbenzenamine with cyclohexanone in the presence of trimethylsilyl trifluoromethanesulfonate (TMSCl) and borane-tetrahydrofuran (BH3·THF) in N,N-dimethylformamide (DMF) under an inert atmosphere . The reaction is typically carried out at 0°C and involves the use of Schlenk techniques to maintain an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the reductive amination process described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,6-bis(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2,6-bis(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,6-bis(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules . The pathways involved in its mechanism of action include the formation of coordination complexes and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar structure but lacks the cyclohexyl group.
N-cyclohexyl-2,6-dimethylaniline: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
N-cyclohexyl-2,6-bis(propan-2-yl)aniline is unique due to the presence of both cyclohexyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound in coordination chemistry and organic synthesis .
Properties
CAS No. |
1338363-23-7 |
---|---|
Molecular Formula |
C18H29N |
Molecular Weight |
259.4 |
Purity |
95 |
Origin of Product |
United States |
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